molecular formula C7H13N3O B2968370 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol CAS No. 1255701-52-0

2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol

Cat. No.: B2968370
CAS No.: 1255701-52-0
M. Wt: 155.201
InChI Key: BGYGTEOZIWTVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and an ethanol moiety, making it a valuable scaffold for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol typically involves the condensation of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with an appropriate amine, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include substituted pyrazoles, nitroso derivatives, and various amines and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)propanol
  • 2-amino-1-(1,3-dimethyl-1H-pyrazol-3-yl)ethanol
  • 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol

Uniqueness

2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. The presence of both an amino group and an ethanol moiety provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-amino-1-(2,5-dimethylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5-3-6(7(11)4-8)10(2)9-5/h3,7,11H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYGTEOZIWTVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(CN)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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